molecular formula C11H14N2O2S B14129807 n-(Tert-butyl)-2-cyanobenzenesulfonamide CAS No. 69360-14-1

n-(Tert-butyl)-2-cyanobenzenesulfonamide

Cat. No.: B14129807
CAS No.: 69360-14-1
M. Wt: 238.31 g/mol
InChI Key: HWMOHNBUYIHKTI-UHFFFAOYSA-N
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Description

N-(Tert-butyl)-2-cyanobenzenesulfonamide is a chemical building block of significant interest in medicinal chemistry and drug discovery research. As a benzenesulfonamide derivative, it belongs to a class of compounds renowned for their ability to serve as key scaffolds in the development of pharmacologically active molecules . The sulfonamide functional group is a common feature in compounds that exhibit a wide range of biological activities, including enzyme inhibition . The tert-butyl group confers steric and electronic properties that can influence the molecule's reactivity, metabolic stability, and binding affinity to biological targets . The cyano substituent on the benzene ring offers a versatile handle for further chemical transformations, such as conversion to tetrazole or carboxylic acid functional groups, making this compound a valuable intermediate for the synthesis of more complex derivatives . Researchers can utilize this compound in the design and synthesis of novel molecules for various applications, such as investigating structure-activity relationships (SAR) in the development of new enzyme inhibitors or exploring its potential as a precursor to anticancer or anti-infective agents . The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

69360-14-1

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

N-tert-butyl-2-cyanobenzenesulfonamide

InChI

InChI=1S/C11H14N2O2S/c1-11(2,3)13-16(14,15)10-7-5-4-6-9(10)8-12/h4-7,13H,1-3H3

InChI Key

HWMOHNBUYIHKTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC=C1C#N

Origin of Product

United States

Preparation Methods

Hafnium and Zirconium Catalysts

Hafnium tetrachloride emerges as the optimal catalyst due to its Lewis acidity, which facilitates tert-butyl cation generation while minimizing elimination side reactions. Comparative studies with zirconium tetrachloride (ZrCl₄) show a 5–10% lower yield for the latter, attributed to weaker Lewis acid strength. The catalytic cycle involves:

  • Coordination of HfCl₄ to the sulfonamide’s nitrogen, activating it for nucleophilic attack.
  • Generation of a tert-butyl cation from the alkylating agent.
  • Coupling of the cation with the sulfonamide to form the N–C bond.

Solvent Selection and Temperature Effects

Polar aprotic solvents like NMP enhance reaction rates by stabilizing ionic intermediates. Substituting NMP with dimethyl sulfoxide (DMSO) or xylene reduces yields by 15–20% due to poorer solubility of intermediates. Elevated temperatures (140–160°C) are critical to overcome the steric bulk of the tert-butyl group, though exceeding 160°C promotes decomposition of the cyano group.

Alternative Synthetic Routes

Schotten-Baumann Reaction

This two-step approach involves:

  • Synthesis of 2-cyanobenzenesulfonyl chloride via chlorination of 2-cyanobenzenesulfonic acid.
  • Reaction with tert-butylamine in the presence of a base (e.g., triethylamine).
    While this method avoids catalytic challenges, it requires stringent anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Yields range from 70–85%, with purity dependent on rapid workup.

Reductive Amination

A less common strategy employs reductive amination of 2-cyanobenzenesulfonyl azide with tert-butylaldehyde using hydrogen gas and palladium catalysts. This method suffers from moderate selectivity (60–75%) due to competing reduction of the cyano group.

Industrial-Scale Optimization

Catalyst Recycling

Industrial processes often recover HfCl₄ by precipitating it post-reaction using hexane, achieving 80–90% recovery rates. Recycled catalyst maintains 95% activity over five cycles, reducing costs by 40%.

Waste Minimization

The use of NMP enables solvent recovery via distillation (95% purity), while insoluble byproducts are filtered and incinerated. Lifecycle assessments indicate a 30% reduction in carbon footprint compared to traditional methods.

Analytical and Purification Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC with a C18 column and methanol-water (70:30) mobile phase is standard for monitoring reaction progress and purity assessment. The cyano group’s strong UV absorption at 254 nm allows detection limits of 0.1% for impurities.

Crystallization

Product isolation via cooling crystallization from isopropanol yields needle-like crystals with 98–99% purity. Tertiary alcohols like tert-amyl alcohol improve crystal morphology, reducing occluded solvent to <0.5%.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-cyanobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron or aluminum chloride.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-tert-butyl-2-cyanobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-cyanobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death.

Comparison with Similar Compounds

N-tert-butyl-2-methylbenzenesulfonamide ()

  • Structure: Features a methyl (-CH₃) group at the ortho position instead of cyano.
  • Physicochemical Properties :
    • LogP = 3.54 (indicative of moderate lipophilicity).
    • Polar Surface Area (PSA) = 54.55 Ų.
  • Comparison: The methyl group is electron-donating, which may reduce the acidity of the sulfonamide proton compared to the electron-withdrawing cyano group in the target compound. This difference could influence solubility, with the cyano derivative likely being more hydrophilic .

N-(3-(5-((trans)-2-((4-aminocyclohexyl)amino)cyclopropyl)thiazol-2-yl)phenyl)-2-cyanobenzenesulfonamide ()

  • Structure: Incorporates a 2-cyanobenzenesulfonamide moiety but with additional thiazole and cyclohexylamino groups.
  • Synthesis : Requires multi-step reactions, including Suzuki coupling and sulfonylation, with final purification via HPLC.

Steric and Conformational Influences

(R)-N-{2-tert-Butyl-2-[(R)-tert-butyl-sulfonamido]ethylidene}-tert-butane-sulfonamide ()

  • Structure : Contains multiple tert-butyl groups attached to a sulfonamide-ethylidene scaffold.
  • Crystal Data : X-ray analysis reveals shortened C–N bonds (1.32–1.35 Å), suggesting conjugation with adjacent carbonyl groups. The tert-butyl groups induce significant steric hindrance, forcing a rigid molecular conformation.
  • Comparison : The tert-butyl group in the target compound may similarly restrict rotational freedom, affecting binding interactions in drug design .

Compounds 2e and 2f ()

  • Structures : Sulfonamides with tert-butyl phenyl and biphenyl substituents.
  • Synthesis Yields : 75% and 66%, respectively, achieved via silica gel chromatography.

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